N,N-Dimethylisopropylamine

Übersicht

Beschreibung

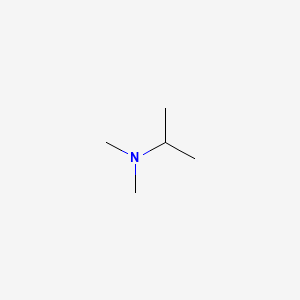

N,N-Dimethylisopropylamine is an acyclic tertiary amine with the molecular formula C5H13N. It is a colorless liquid that is miscible with water and has a strong, fishy odor. This compound is commonly used as a catalyst in various industrial processes, particularly in the production of polyurethane foams .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dimethylisopropylamine can be synthesized through the alkylation of isopropylamine with formaldehyde and formic acid. The reaction typically involves the following steps:

Alkylation: Isopropylamine reacts with formaldehyde and formic acid to form this compound.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the same alkylation reaction but is optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethylisopropylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form isopropylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Isopropylamine.

Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

DMIPA is widely used as a catalyst in the formation of polyurethane foams and other organic compounds. Its unique structure allows it to facilitate various chemical reactions effectively .

Biological Synthesis

In biological research, DMIPA serves as a precursor for synthesizing biologically active compounds. Its ability to donate methyl groups upon protonation enhances its utility in methylation reactions involving nitrogen-containing compounds .

Pharmaceuticals

DMIPA is crucial in the pharmaceutical industry as it acts as an alkylating agent in drug synthesis processes, including the preparation of specific therapeutic agents .

Industrial Applications

In industrial settings, DMIPA is utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to enhance product performance .

Case Study 1: Methylation of Nitrogen-Containing Compounds

A study highlighted the methyl migration between protonated DMIPA and neutral aliphatic amines in the gas phase. This reaction showcases DMIPA's role in facilitating methyl transfer processes, which are critical for understanding nitrogen chemistry .

Case Study 2: Structural Elucidation of Nereistoxin

DMIPA played a significant role in determining the structure of Nereistoxin, where its interaction with Raney nickel led to the formation of DMIPA alongside dimethylamine. This was pivotal in confirming the compound's structure as containing a 4-N,N-dimethylamino-1,2-dithiolane framework.

Wirkmechanismus

The mechanism of action of N,N-Dimethylisopropylamine involves its ability to act as a nucleophile due to the presence of the lone pair of electrons on the nitrogen atom. This allows it to participate in various nucleophilic substitution reactions. The compound can also undergo protonation, leading to the migration of its methyl group to other nitrogen-containing compounds .

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethylethylamine

- N,N-Diisopropylmethylamine

- N,N-Dimethylhexylamine

- N,N-Diisopropylethylamine

Comparison: N,N-Dimethylisopropylamine is unique due to its specific structure, which provides it with distinct reactivity and physical properties. For example, compared to N,N-Dimethylethylamine, this compound has a higher boiling point and different solubility characteristics .

Biologische Aktivität

N,N-Dimethylisopropylamine (DMIPA) is a tertiary amine with the molecular formula CHN and a molecular weight of 87.17 g/mol. Its biological activity has been the subject of various studies, revealing insights into its chemical properties, toxicity, and potential applications in different fields.

DMIPA is classified as a hazardous substance due to its corrosive nature and potential health risks. It has been shown to be extremely destructive to tissues, particularly affecting the mucous membranes and upper respiratory tract, eyes, and skin. The compound is classified under several hazard categories, including:

- Flammability : Flam. Liq. 2

- Acute Toxicity : Acute Tox. 4 (oral), Acute Tox. 3 (inhalation)

- Skin Corrosion/Irritation : Skin Corr./Irrit. 1A

- Eye Damage/Irritation : Eye Dam./Irrit. 1

- Specific Target Organ Toxicity (STOT) : STOT SE 3 (respiratory irritation) .

Methyl Migration Studies

Research has indicated that DMIPA can participate in methyl migration processes, particularly when protonated. Studies using ion trap mass spectrometry have shown that protonated DMIPA acts as a better methyl donor compared to its neutral form. This behavior is significant in both gas phase reactions and aqueous solutions, suggesting that protonation enhances its reactivity with other nitrogen-containing compounds .

Cytotoxic Effects

The cytotoxicity of DMIPA has been evaluated in various cellular models. For instance, it has been noted to cause significant respiratory irritation upon exposure, which can lead to symptoms such as cough and shortness of breath. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity in rats was determined to be 90 mg/kg .

Case Study: Toxicological Assessment

A toxicological assessment highlighted the effects of DMIPA on human health and the environment. The compound was found to have a low biodegradability rate (29% over 28 days), indicating potential environmental persistence . Furthermore, aquatic toxicity studies revealed:

- LC50 for fish (Leuciscus idus) : 22 - 46 mg/L over 96 hours.

- EC50 for Daphnia magna : 38.4 mg/L over 48 hours .

These findings underscore the importance of handling DMIPA with care due to its toxicological profile.

Hydroaminoalkylation Reactions

In synthetic chemistry, DMIPA has been utilized in hydroaminoalkylation reactions catalyzed by titanium complexes. In one study, DMIPA was reacted with alkenes to produce mono- and dialkylated products with yields reaching up to 42%. This demonstrates its utility in organic synthesis, particularly for creating complex amine structures .

Summary Table of Biological Activities

| Activity Type | Finding/Result |

|---|---|

| Cytotoxicity | Causes respiratory irritation; NOAEL = 90 mg/kg |

| Methyl Migration | Protonated form is a better methyl donor |

| Aquatic Toxicity | LC50 (fish): 22 - 46 mg/L; EC50 (Daphnia): 38.4 mg/L |

| Synthetic Applications | Yield of hydroaminoalkylation reactions: up to 42% |

Eigenschaften

IUPAC Name |

N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOWKUTXPNPTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2033447 | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

996-35-0 | |

| Record name | Dimethylisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and formula of N,N-Dimethylisopropylamine?

A1: this compound has the molecular formula C5H13N. Its structure consists of an isopropyl group attached to a nitrogen atom, which is further bonded to two methyl groups.

Q2: What are the main fragmentation pathways of this compound upon excitation to its Rydberg states?

A2: Time-resolved studies have shown that excitation of this compound to its 3p Rydberg state results in a rapid internal conversion to the 3s level. Subsequently, the molecule undergoes fragmentation, primarily through cleavage at the alpha C-C bond. This suggests that the internal conversion process channels sufficient energy into vibrations, exceeding the bond energy of the alpha C-C bond.

Q3: How does protonation affect the methyl transfer behavior of this compound?

A3: Research indicates that protonation significantly enhances the ability of this compound to donate methyl groups. Density functional theory (DFT) calculations confirm that the protonated form of the molecule is a more effective methyl donor compared to its neutral counterpart. This behavior has been observed in both gas phase and aqueous solutions.

Q4: How does cluster formation affect the Rydberg electron binding energy in this compound?

A4: Studies have revealed that the Rydberg electron binding energy in this compound decreases with increasing cluster size. This phenomenon is attributed to two main factors:

Q5: How does this compound participate in the structure elucidation of Nereistoxin?

A5: this compound played a crucial role in determining the structure of Nereistoxin . Treatment of a Nereistoxin derivative with Raney nickel yielded this compound, alongside dimethylamine. This finding, combined with other evidence, led to the conclusion that Nereistoxin contains a 4-N,N-dimethylamino-1,2-dithiolane structure.

Q6: What is the reactivity of this compound with OH radicals?

A6: The rate coefficient for the reaction of this compound with OH radicals has been determined to be (9.79 ± 1.75) × 10-11 cm3 molecule-1 s-1 at 298 K . This value is in good agreement with predictions made using structure-activity relationships (SAR).

Q7: How can this compound be used in standoff trace chemical sensing?

A7: The lifetime of the S1 excited state in this compound is sensitive to the amount of vibrational energy . This property can be exploited for standoff sensing. By using a laser pulse to vibrationally excite the molecule and another to ionize it through the S1 state, the ionization efficiency can be modulated based on the S1 lifetime, allowing for the detection and identification of the molecule.

Q8: How is this compound used in descaling hypersaline brines?

A8: this compound can be utilized in the thermomorphic hydrophilicity base-induced precipitation (THBIP) process for descaling hypersaline brines . As a thermomorphic amine base, it increases solution pH, inducing precipitation of hardness ions like Mg2+ and Ca2+ as hydroxide minerals. The temperature-dependent solubility of this compound allows for its separation and reuse after the precipitation process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.